Sulfonamide derivative 12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15F3N4O2S |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-[[4-[4-(trifluoromethyl)phenyl]phthalazin-1-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28-27-19)26-15-9-11-16(12-10-15)31(25,29)30/h1-12H,(H,26,28)(H2,25,29,30) |
InChI Key |
DXRJQXFJLLMHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Sulfonamide Derivatives
Classical and Contemporary Synthetic Approaches
The construction of the sulfonamide bond in derivative 12 has been approached through several classical and modern synthetic tactics. These methods are characterized by their reaction mechanisms and the types of reagents and catalysts utilized.
Nucleophilic sulfonylation represents a fundamental approach to the synthesis of sulfonamides. This method typically involves the reaction of an amine with a sulfonyl chloride. In the synthesis of a specific analogue of Sulfonamide derivative 12, a diamine intermediate was treated with 4-methoxybenzenesulfonyl chloride to yield the target sulfonamide. uobabylon.edu.iq This reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the stable sulfonamide linkage.
Another documented synthesis of a compound identified as this compound involves the condensation of a precursor with hydrazine hydrate in refluxing absolute ethanol. acs.org This transformation highlights the use of hydrazine as the nucleophilic amine component, which reacts with a suitable electrophilic sulfur-containing moiety within the precursor to form the hydrazone-sulfonamide derivative.
The general procedure for synthesizing a series of sulfonamide derivatives, including one designated as compound 12, involved the reaction of various sulfonyl chloride derivatives with appropriate amines in dichloromethane with triethylamine as a base. nih.gov This classical approach underscores the broad applicability of nucleophilic sulfonylation in generating diverse sulfonamide structures.
| Starting Materials | Reagents | Key Transformation | Reference |
|---|---|---|---|
| Diamine intermediate | 4-methoxybenzenesulfonyl chloride | Nucleophilic attack of amine on sulfonyl chloride | uobabylon.edu.iq |
| Precursor 1 | Hydrazine hydrate, absolute ethanol | Condensation to form hydrazone-sulfonamide | acs.org |
| Sulfonyl chloride derivatives, Amine derivatives | Triethylamine, Dichloromethane | General nucleophilic sulfonylation | nih.gov |
| Precursor | Catalyst | Reaction Type | Purpose | Reference |
|---|---|---|---|---|
| Bromo-substituted sulfonamide precursor (11) | Palladium on carbon | Hydrogenolysis | Debromination to yield final product (12) | clockss.org |
Metal-free synthesis has gained significant attention due to its potential for reduced cost and environmental impact. The synthesis of a hydrazone-sulfonamide derivative 12, formed by the reaction of a precursor with hydrazine hydrate, can be classified as a metal-free approach as it does not require a metal catalyst for the key bond formation. acs.org Similarly, the classical nucleophilic sulfonylation reactions using sulfonyl chlorides and amines in the presence of an organic base like triethylamine are inherently metal-free. uobabylon.edu.iqnih.gov
The direct conversion of thiols to sulfonamides is an efficient strategy that avoids the pre-formation of sulfonyl chlorides. An electrochemical method has been reported for the oxidative coupling of thiols and amines to form sulfonamides. nih.gov In a study detailing this methodology, a sulfonamide derivative, also numbered 12, was synthesized from propargylamine. nih.gov This process is driven by electricity and does not require external chemical oxidants. nih.gov
Advanced Synthetic Techniques
Modern synthetic chemistry has embraced advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. A study on the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives (8-14) utilized microwave irradiation for the cyclization step. nih.gov In this work, a compound designated as derivative 12 was successfully synthesized using this methodology. The reaction involved the microwave-assisted condensation of a suitable chalcone with para-hydrazinobenzenesulfonamide hydrochloride in ethanol. nih.gov This technique significantly reduces the reaction time compared to conventional heating methods.
| Reactants | Solvent | Key Technique | Advantage | Reference |
|---|---|---|---|---|
| Chalcone derivative, para-hydrazinobenzenesulfonamide hydrochloride | Ethanol | Microwave irradiation | Reduced reaction time | nih.gov |
Green Chemistry Principles in Sulfonamide Synthesis
The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of efficient, atom-economical reactions.
One prominent green methodology is the use of mechanochemistry, which involves conducting reactions in a ball mill in the absence of bulk solvents. mdpi.com This solvent-free approach utilizes mechanical energy to initiate chemical transformations. nih.gov A one-pot, two-step mechanochemical procedure has been developed for sulfonamide synthesis starting from disulfides. This process involves a tandem oxidation-chlorination reaction followed by amination, mediated by solid reagents, thus avoiding the use of harsh solvents and simplifying purification. mdpi.com
Another green approach focuses on replacing traditional organic solvents with water. A facile and environmentally friendly method for synthesizing sulfonamides has been described that takes place in an aqueous medium. This technique uses equimolar amounts of amino compounds and arylsulfonyl chlorides and avoids the need for organic bases. Product isolation is simplified to filtration after acidification, leading to excellent yields and purity without extensive purification.
Furthermore, the development of novel catalytic systems and the use of alternative sulfur sources are central to green sulfonamide synthesis. A three-component palladium-catalyzed aminosulfonylation reaction has been developed using potassium metabisulfite (K₂S₂O₅) as a sulfur dioxide source, which couples with amines and aryl bromides or carboxylic acids. researchgate.net This method demonstrates tolerance for a wide range of functional groups. researchgate.net
Case Studies in Sulfonamide Derivative Synthesis
Synthetic Pathways to N-(4-Chlorophenylsulfonyl)-2-(pyridin-4-ylamino)acetamide (Sulfonamide Derivative 12a)
A specific synthetic pathway for N-(4-Chlorophenylsulfonyl)-2-(pyridin-4-ylamino)acetamide, designated as Sulfonamide Derivative 12a, could not be identified from the available research data.
Synthetic Routes for 2-Phenylethyne-1-Sulfonamide Derivatives (e.g., this compound)
Detailed experimental synthetic routes for 2-Phenylethyne-1-Sulfonamide derivatives were not available in the reviewed literature. While the compound is commercially available, specific research articles detailing its synthesis were not located.
Synthesis of 2-Aminothiazole Sulfonamide Derivatives (e.g., this compound in reported series)
The synthesis of 2-aminothiazole sulfonamide derivatives is a well-documented process, often involving the N-sulfonylation of 2-aminothiazole with various substituted benzenesulfonyl chlorides. nih.gov In one reported series of such compounds, the derivative designated as compound 12 was 2,3,5,6-tetramethyl-N-(thiazol-2-yl)benzenesulfonamide. nih.gov
The general synthetic procedure involves stirring a mixture of 2-aminothiazole, the appropriate sulfonyl chloride, and a base such as sodium carbonate in a solvent like dichloromethane at room temperature. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product, which can be further purified. nih.gov
An alternative procedure involves dissolving sodium acetate (B1210297) in water, followed by the addition of the sulfonyl chloride and 2-aminothiazole. nih.gov The mixture is heated (e.g., to 80–85 °C) and stirred. The reaction is monitored by TLC, and upon completion, the solid product is isolated by filtration and can be recrystallized from a suitable solvent like ethanol. nih.gov
In the specific synthesis of 2,3,5,6-tetramethyl-N-(thiazol-2-yl)benzenesulfonamide (12 ), 2-aminothiazole was reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride to produce the target compound as a dark brown solid in 68% yield. nih.gov
Table 1: Synthesis of 2-Aminothiazole Sulfonamide Derivatives (1-12) This table is based on the data reported for a specific series of synthesized compounds. nih.gov
| Compound ID | R Group on Benzenesulfonyl Chloride | Yield (%) | Melting Point (°C) |
| 1 | 4-Fluoro | 75 | 180-181 |
| 2 | 4-Bromo | 80 | 258-259 |
| 3 | 4-(Trifluoromethyl) | 78 | 210-211 |
| 4 | 4-Cyano | 72 | 239-240 |
| 5 | 4-Methoxy | 70 | 178-179 |
| 6 | 4-Nitro | 65 | 271-272 |
| 7 | 4-Methyl | 73 | 190-191 |
| 8 | 4-Chloro | 82 | 228-229 |
| 9 | 4-Acetyl | 69 | 243-244 |
| 10 | 3-Nitro | 67 | 218-219 |
| 11 | Naphthalen-2-yl | 65 | 205-206 |
| 12 | 2,3,5,6-Tetramethyl | 68 | 201-202 |
Structural Elucidation and Advanced Characterization of Sulfonamide Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the compound with electromagnetic radiation. Each technique offers unique insights into the different components and bonds within the molecule.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide (B32628), ¹H and ¹³C NMR spectra, recorded in DMSO-d6, provide conclusive evidence for its structure. ekb.eg
The ¹H NMR spectrum confirms the presence of all expected protons. ekb.eg Key signals include a singlet for the active methylene (B1212753) protons (H2C) and distinct doublets for the pyridyl and aromatic protons, with their coupling constants providing information about the substitution patterns. ekb.eg Two D₂O-exchangeable singlets correspond to the NH protons of the sulfonamide and acetamide groups. ekb.eg
The ¹³C NMR spectrum further corroborates the structure by identifying the carbon environments. ekb.eg Signals for the methylene carbon and the carbonyl carbon are distinctly observed, alongside peaks corresponding to the aromatic and pyridyl rings. ekb.eg
¹H NMR Spectroscopic Data for Sulfonamide Derivative 12
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |
|---|---|---|---|---|---|
| 3.31 | s | - | 2H | H₂C | ekb.eg |
| 5.01 | s | - | 1H | HN (D₂O exchangeable) | ekb.eg |
| 7.01 | d | 6.3 | 2H | HC pyridyl | ekb.eg |
| 7.68 | d | 7.8 | 2H | HC aromatic | ekb.eg |
| 7.70 | d | 3.2 | 2H | HC aromatic | ekb.eg |
| 8.60 | d | 6.1 | 2H | HC pyridyl | ekb.eg |
| 12.01 | s | - | 1H | HN (D₂O exchangeable) | ekb.eg |
s = singlet, d = doublet
¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|
| 56 | Methylene (CH₂) | ekb.eg |
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide shows characteristic absorption bands that confirm the presence of key functional groups. ekb.eg Strong bands are observed for the N-H stretching of the amine groups, the C=O stretching of the amide carbonyl group, and the characteristic asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group. ekb.egorientjchem.org
Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (ṽ, cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|
| 3400 | N-H Stretch | ekb.eg |
| 3310 | N-H Stretch | ekb.eg |
| 1633 | C=O Stretch (Amide) | ekb.eg |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. For N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide, the mass spectrum shows a molecular ion peak [M⁺] at m/z 291, which corresponds to its calculated molecular weight (C₁₃H₁₃N₃O₃S). ekb.eg The fragmentation pattern, including major peaks at m/z 213 and 156, is consistent with the proposed structure, often involving the characteristic loss of SO₂ or cleavage at the sulfonamide bond. ekb.egoup.comresearchgate.net
Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment | Reference |
|---|---|---|---|
| 291 | 100 | [M]⁺ (Molecular Ion) | ekb.eg |
| 213 | 55 | Fragment | ekb.eg |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. For sulfonamide derivatives, UV-Vis spectra typically display absorption maxima related to π–π* transitions within the aromatic rings. rsc.org While specific data for N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide is not detailed in the primary literature, studies on analogous sulfonamide derivatives show characteristic absorption bands in the range of 300–450 nm. rsc.org For example, related sulfonamide derivatives YM-1, YM-2, and YM-3 exhibit absorbance maxima at 371.94 nm, 353.19 nm, and 352.04 nm, respectively. rsc.org These values are indicative of the extended conjugation present in such molecules.
Typical UV-Vis Absorption Maxima for Sulfonamide Derivatives
| Compound | λ_max (nm) | Reference |
|---|---|---|
| YM-1 | 371.94 | rsc.org |
| YM-2 | 353.19 | rsc.org |
X-ray Crystallographic Analysis for Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's conformation and stereochemistry. openaccessjournals.com
For a sulfonamide derivative, a single-crystal X-ray diffraction study would involve growing a suitable crystal and analyzing its diffraction pattern. biointerfaceresearch.com The structure is then solved and refined to yield a detailed molecular model. openaccessjournals.com While specific crystallographic data for N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide is not available in the cited literature, analysis of other sulfonamide derivatives reveals consistent geometric parameters for the core sulfonamide group. royalsocietypublishing.org Such an analysis would provide unequivocal proof of the molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. royalsocietypublishing.orgacs.org
Illustrative X-ray Crystallographic Parameters for a Representative Sulfonamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 110.25 |
| Volume (ų) | 1445.7 |
| Z | 4 |
Note: This table contains example data for a representative sulfonamide to illustrate the type of information obtained from X-ray analysis and does not represent this compound.
Molecular Mechanism of Action and Target Interaction Studies of Sulfonamide Derivatives
Elucidation of Molecular Targets and Binding Sites
Dihydropteroate (B1496061) Synthetase (DHPS): Sulfonamides are well-established competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS). ijpsjournal.comdrugbank.compatsnap.com Their efficacy stems from their structural resemblance to the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.govtandfonline.com This mimicry allows them to bind to the active site of DHPS, thereby blocking the synthesis of 7,8-dihydropteroate, a critical precursor for folic acid. patsnap.commdpi.com The subsequent inhibition of dihydrofolate and tetrahydrofolate production disrupts the synthesis of nucleotides essential for DNA replication and bacterial proliferation. nih.govtandfonline.commdpi.com This mode of action is typically bacteriostatic, halting microbial growth. ijpsjournal.comdrugbank.com
Carbonic Anhydrase (CA): A prominent class of sulfonamide derivatives functions as highly effective inhibitors of carbonic anhydrases (CAs), which are zinc-based metalloenzymes. ijpsjournal.comtandfonline.com The core inhibitory mechanism involves the deprotonated sulfonamide group (R-SO₂NH⁻) coordinating directly with the Zn(II) ion located in the enzyme's active site, forming a tetrahedral geometry. tandfonline.comnih.gov This interaction is further stabilized by a network of hydrogen bonds with key amino acid residues, notably the "gatekeeper" residues Thr199 and Glu106. tandfonline.comnih.gov This binding effectively obstructs the enzyme's catalytic function—the reversible hydration of CO₂—which is fundamental to cellular pH regulation and various biosynthetic reactions. tandfonline.comtandfonline.comnih.gov
N-Acyl-N-alkylsulfonamide (NASA) chemistry represents a sophisticated strategy for achieving selective and irreversible protein modification. blogspot.com This approach utilizes a ligand component to guide a reactive NASA group to a specific protein of interest. nih.gov Once positioned, the NASA moiety can rapidly acylate a proximal lysine (B10760008) residue, forming a stable covalent bond. blogspot.comacs.org This "ligand-directed" process leverages the proximity effect to accelerate the reaction, enabling the modification of even less reactive, non-catalytic lysine residues. blogspot.comnih.gov The kinetics of this reaction are notably fast, with rate constants reaching approximately 10⁴ M⁻¹ s⁻¹, making it a powerful tool for developing covalent inhibitors for targets like Heat shock protein 90 (Hsp90). nih.govsigmaaldrich.com The development of N-acyl-N-aryl sulfonamide (ArNASA) scaffolds represents a more recent advancement in this chemistry. blogspot.com
Cellular Pathway Interrogation
The primary antibacterial mechanism of sulfonamides is the targeted disruption of the folate metabolic pathway. tandfonline.com By competitively inhibiting DHPS, they initiate a cascade that depletes the bacterial cell of essential folate cofactors, particularly tetrahydrofolate. nih.govresearchgate.net Tetrahydrofolate is indispensable for one-carbon transfer reactions required for the de novo synthesis of purines, thymidine, and several amino acids—the fundamental components of DNA, RNA, and proteins. patsnap.comtandfonline.comresearchgate.net The resulting inability to synthesize nucleic acids and proteins leads to the cessation of growth and cell division. ijpsjournal.comresearchgate.net This mechanism is selectively toxic to microorganisms that synthesize their own folic acid, as human cells obtain it from dietary sources. nih.gov The therapeutic effect can be amplified by combining sulfonamides with dihydrofolate reductase (DHFR) inhibitors like trimethoprim, which block a subsequent step in the same pathway, achieving a synergistic effect. tandfonline.comresearchgate.netasm.org
Heat Shock Protein 70 (HSP70): Certain sulfonamide derivatives can influence protein homeostasis by targeting molecular chaperones. The compound 2-phenylethynesulfonamide (PES), for example, selectively interacts with the C-terminal substrate-binding domain of the stress-inducible HSP70. acs.orgnih.govdergipark.org.tr This binding disrupts the normal association of HSP70 with its various co-chaperones and client proteins. nih.gov In many cancer cells, which overexpress HSP70 to survive stress and evade apoptosis, treatment with PES can trigger protein aggregation and impair autophagy, leading to cell death. nih.govresearchgate.net Similarly, a sulfamethoxazole (B1682508) derivative known as ZM-093 has demonstrated a significant inhibitory effect on the chaperone activity of HSP70. researchgate.net
Doublecortin-like Kinase (DCLK1): DCLK1 has been identified as a protein kinase that can drive the progression of certain cancers. dergipark.org.tr In silico molecular docking studies have been conducted to assess the potential of 2-phenylethyne-1-sulfonamide derivatives to act as inhibitors of DCLK1. dergipark.org.tr These computational findings suggest that novel derivatives of this class could be promising candidates for an anti-cancer strategy targeting DCLK1. dergipark.org.tr
γ-Secretase: Select sulfonamide derivatives have been identified as noncompetitive inhibitors of γ-secretase, an enzyme complex implicated in the generation of amyloid-β peptides in Alzheimer's disease. nih.govbohrium.comresearchgate.net These compounds are believed to bind to a site distinct from the active site, with studies indicating that presenilin, a core component of the complex, is the direct target. nih.gov Research has led to the synthesis of N-bridged bicyclic sulfonamides with enhanced potency. bohrium.com For instance, one study identified a derivative that displayed an IC₅₀ value of 426 nM and significant selectivity for the PSEN1-APH1B γ-secretase complex. ucl.ac.uk
PI3Kα (Phosphoinositide 3-kinase α): The sulfonamide scaffold has been utilized to develop inhibitors of PI3Kα, a critical enzyme in a cell signaling pathway frequently overactive in cancer. acs.orgresearchgate.net Studies on sulfonamide-triazine hybrids have shown that specific derivatives can achieve moderate inhibition of the PI3Kα enzyme; one such compound registered 68% inhibition at a 100 μM concentration. nih.govsemanticscholar.org More potent inhibitors have also been designed, such as a sulfonamide methoxypyridine derivative (compound 22c in a specific study) that was developed as a dual PI3K/mTOR inhibitor and exhibited a strong PI3Kα inhibitory activity with an IC₅₀ of 0.22 nM. mdpi.com
EGFR Tyrosine Kinase: Sulfonamide derivatives have emerged as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-known target in oncology. scirp.orgscirp.orgrsc.org Molecular docking analyses indicate that these compounds can fit into the ATP-binding pocket of the EGFR kinase domain. scirp.org Certain sulfonylated indeno[1,2-c]quinoline (SIQ) derivatives have demonstrated potent inhibition, with IC₅₀ values ranging from 0.6 to 10.2 nM. acs.org Furthermore, research into sulfadiazine (B1682646) derivatives has yielded compounds that effectively inhibit both the wild-type EGFR and the drug-resistant T790M mutant form. rsc.org A sulfonamide derivative featuring a pyrimidine (B1678525) nucleus (compound 19e in one report) showed exceptional activity against cancer cells expressing the EGFR T790M/L858R mutation, with an IC₅₀ value of 0.0215 μM. nih.gov
Data Tables
Table 1: Inhibition of Cellular Enzymes by Sulfonamide Derivatives
| Derivative Class / Name | Target Enzyme | Reported Activity (IC₅₀ / % Inhibition) | Reference(s) |
| Bicyclo-octanone sulfonamide | γ-Secretase (PSEN1-APH1B) | 426 nM | ucl.ac.uk |
| Sulfonamide-triazine hybrid (Cmpd 34) | PI3Kα | 68% inhibition @ 100 μM | nih.govsemanticscholar.org |
| Sulfonamide methoxypyridine (Cmpd 22c) | PI3Kα | 0.22 nM | mdpi.com |
| Sulfonylated indeno[1,2-c]quinoline | EGFR-TK | 0.6 - 10.2 nM | acs.org |
| Sulfadiazine derivative (Cmpd 8) | EGFRT790M | 9.6 nM | rsc.org |
| Pyrimidine sulfonamide (Cmpd 19e) | EGFRT790M/L858R | 0.0215 μM (21.5 nM) | nih.gov |
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide | Carbonic Anhydrase I (hCA I) | 46 µM (Kᵢ) | tandfonline.com |
| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | Carbonic Anhydrase II (hCA II) | 94 µM (Kᵢ) | tandfonline.com |
Table 2: Molecular Docking of Sulfonamide Derivatives
| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference(s) |
| Sulfonamide derivative (4b) | EGFR (2ITY) | -128.819 | scirp.org |
| Sulfonamide derivative (7b) | EGFR (2ITY) | -127.523 | scirp.org |
| Sulfonamide derivative (4b) | EGFR (TMLR, 5EDQ) | -147.213 | scirp.org |
| Sulfadiazine derivative (8) | EGFRWT (4HJO) | -6.40 to -7.10 | rsc.org |
| Sulfadiazine derivative (12) | EGFRWT (4HJO) | -6.40 to -7.10 | rsc.org |
| Piperidine Sulfonamide (C₄) | XooDHPS | -5.16 | mdpi.com |
Multi-Target Approaches and Polypharmacology of Sulfonamide Derivative 12
The concept of polypharmacology, where a single chemical entity is designed to interact with multiple molecular targets, has become a significant strategy in drug discovery, particularly in complex diseases like cancer. This multi-target approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that arise from the activation of redundant signaling pathways. This compound, a quinazoline-based compound, has been identified as a promising agent that embodies this strategy through its dual-targeting mechanism. mdpi.comnih.gov
Research has demonstrated that this specific sulfonamide derivative functions as a potent dual inhibitor of two key protein kinases involved in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.govresearchgate.net The simultaneous inhibition of these two pathways is a recognized approach in anticancer therapy. EGFR is a crucial mediator of cell proliferation and survival, and its overexpression is linked to numerous cancers. nih.govencyclopedia.pub VEGFR-2 is a primary driver of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. mdpi.com
Detailed enzymatic assays have quantified the inhibitory potency of this compound against a clinically relevant mutant of EGFR, EGFRT790M, and against VEGFR-2. The compound exhibited significant inhibitory activity against both kinases, with IC₅₀ values of 0.0728 µM and 0.0523 µM, respectively. mdpi.comnih.govencyclopedia.pub An IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. This dual action suggests that the compound can concurrently suppress tumor cell growth and cut off its blood supply.
The table below summarizes the in vitro inhibitory activity of this compound against its identified molecular targets.
| Target Enzyme | IC₅₀ (µM) |
| EGFRT790M | 0.0728 |
| VEGFR-2 | 0.0523 |
Molecular docking simulation studies have further elucidated the interaction between this compound and its targets. These computational models predict that the compound occupies the ATP-binding site of both the EGF and VEGF receptors. mdpi.comresearchgate.netencyclopedia.pub By competing with ATP, the molecule effectively blocks the autophosphorylation of the receptors and halts the downstream signaling cascades that promote cancer cell proliferation and angiogenesis. nih.govencyclopedia.pub This mode of action is characteristic of many successful kinase inhibitors used in oncology.
In addition to its direct enzymatic inhibition, the compound's multi-target profile was also reflected in its potent cytotoxic effects against the MCF-7 human breast cancer cell line, which showed an IC₅₀ of 0.0977 µM. mdpi.comnih.govencyclopedia.pub This cellular activity underscores the therapeutic potential of its dual-inhibitory mechanism.
It is noteworthy that other, structurally distinct molecules also referred to as "this compound" have been described in separate studies. For instance, a Schiff base-bearing pyrazole (B372694) this compound was identified as a selective COX-2 inhibitor with anti-inflammatory properties, exhibiting an IC₅₀ of 38.73 nM. nih.govmdpi.com Another study mentioned an antipyrine-sulfonamide derivative 12 in the context of acetylcholinesterase inhibition. nih.gov However, the most extensively characterized multi-target profile for a compound designated "this compound" in recent literature is that of the quinazoline (B50416) sulfonamide derivative acting as a dual EGFR/VEGFR-2 inhibitor. mdpi.comnih.govresearchgate.netencyclopedia.pub
Computational Chemistry and in Silico Research of Sulfonamide Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of sulfonamide molecules. nih.govijaers.com These calculations help to understand the molecule's reactivity, stability, and spectroscopic characteristics. nih.gov
In a study focusing on novel sulphonamide derivatives, quantum calculations were performed for N-(4-Chlorophenylsulfonyl)-2-(pyridin-4-ylamino) acetamide (B32628), designated as compound 12a , using the HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets. ekb.eg
The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a compound. nih.govresearchgate.net The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. mdpi.com A large HOMO-LUMO energy gap (ΔE) suggests high kinetic stability and low chemical reactivity. nih.gov For compound 12a , the HOMO-LUMO energy gap was calculated to be 5.67 eV, indicating a stable molecular structure. ekb.eg
| Parameter | Value (eV) |
|---|---|
| E HOMO | -7.14 |
| E LUMO | -1.47 |
| Energy Gap (ΔE) | 5.67 |
Mulliken atomic charge analysis provides information about the charge distribution over the atoms within a molecule, which is essential for understanding its electrostatic interactions. ekb.eg The calculations for derivative 12a revealed the distribution of charges, highlighting the electrostatic potential and reactive sites on the molecule. ekb.eg
Theoretical calculations can simulate spectroscopic data, which can then be compared with experimental results for structural validation. For many sulfonamide derivatives, DFT calculations have been used to predict vibrational frequencies (IR) and electronic transitions (UV-Vis). mdpi.commdpi.comresearchgate.net In the experimental data for compound 12a , characteristic IR peaks were observed for N-H and C=O bonds, and these were consistent with its proposed structure. ekb.eg Similarly, studies on other sulfonamides have shown good agreement between computed and experimental spectroscopic data. mdpi.com
Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to determine the stability and spontaneity of molecular formations. mdpi.com These calculations are valuable for understanding the energetic landscape of the molecule. For various thiophene (B33073) sulfonamide derivatives, thermodynamic parameters have been successfully computed to assess their stability. mdpi.com
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. semanticscholar.org This method is crucial for identifying potential drug candidates by simulating their interaction with the active sites of proteins and enzymes. semanticscholar.orgresearchgate.net
Sulfonamide derivatives have been extensively studied via molecular docking against a wide array of therapeutic targets.
E. coli DNA gyrase: This enzyme is a validated target for antibacterial agents. nih.gov Docking studies have been performed on various sulfonamide derivatives to predict their binding affinity to the ATP-binding site of DNA gyrase B. nih.govdovepress.com For example, a study on chalcone-sulfonamide derivatives showed binding energies against E. coli DNA gyrase B ranging from –6.0 to −7.3 kcal/mol. dovepress.com
COVID-19 main protease (Mpro/3CLpro): The main protease of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a prime target for antiviral drugs. nih.govnih.gov Numerous in silico studies have explored the potential of sulfonamide derivatives to inhibit this enzyme. nih.govcdnsciencepub.com For instance, a study of various sulfonamides showed that molecular flexibility and charge distribution significantly affect binding affinity to the Mpro active site. researchgate.net Another study reported that a specific sulfonamide (DNSPA) had a binding energy of -6.35 kcal/mol with the COVID-19 main protease (PDB: 6LU7). mdpi.com
EGFR TK: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a critical target in cancer therapy. scirp.org In a study on sulfadiazine (B1682646) derivatives, compound 12 demonstrated a strong interaction affinity with the EGFRWT active site, with a binding energy (ΔG) of -7.10 kcal/mol. rsc.org It formed hydrophobic bonds with the Val702 amino acid residue within the binding site. rsc.org Another investigation found that a 1,3-dithiolo[4,5-b]quinoxaline derivative, also labeled compound 12 , was a potent inhibitor of EGFRWt with an IC50 value of 0.19 ± 0.009 μM. nih.gov
HSP70 and DCLK: Heat Shock Protein 70 (HSP70) and Doublecortin-like Kinase (DCLK) are significant targets in cancer research. dergipark.org.tr An in silico evaluation of 30 different 2-Phenylethyne-1-Sulfonamide derivatives identified compound 12 as one of the most promising inhibitors of both HSP70 (target PDB: 4PO2) and DCLK1 (target PDB: 5JZN). dergipark.org.trresearchgate.net
Carbonic Anhydrase (CA): Carbonic anhydrases, particularly isoforms IX and XII, are well-established anticancer targets. bohrium.com A series of N-phenylsulfonamide derivatives were evaluated for their inhibitory potential against several CA isoenzymes, where derivative 12 , which possesses a hydroxyl group in the para position, was found to be the most active molecule against all tested enzymes (hCA I, hCA II, and hCA IX). nih.gov
Urease: Urease is an enzyme implicated in infections caused by Helicobacter pylori and other bacteria. mdpi.com In a study of sulfonamide-linked derivatives, compound 12d (a thiosemicarbazide (B42300) derivative) was identified as a lead compound against Jack Bean Urease, with an IC50 value of 0.0266 ± 0.0021 µM and a binding energy of -7.5 Kcal/mol. mdpi.comresearchgate.net Kinetic studies revealed that it exhibited a mixed type of inhibition. mdpi.comresearchgate.net
| Derivative Context | Target Protein | Key Finding | Reference |
|---|---|---|---|
| Sulfadiazine derivative 12 | EGFRWT | Binding Energy (ΔG): -7.10 kcal/mol | rsc.org |
| 1,3-dithiolo[4,5-b]quinoxaline derivative 12 | EGFRWt | IC50: 0.19 ± 0.009 μM | nih.gov |
| 2-Phenylethyne-1-Sulfonamide derivative (12) | HSP70 (4PO2) & DCLK1 (5JZN) | Identified as a superior inhibitor candidate | dergipark.org.trresearchgate.net |
| N-phenylsulfonamide derivative 12 | Carbonic Anhydrase (hCA I, II, IX) | Most active molecule in its series | nih.gov |
| Thiosemicarbazide derivative 12d | Jack Bean Urease | IC50: 0.0266 ± 0.0021 µM; Binding Energy: -7.5 Kcal/mol | mdpi.comresearchgate.net |
Binding Energy Calculations
In the realm of computational drug design, binding energy calculations are pivotal for predicting the affinity of a ligand for its target protein. For sulfonamide derivatives, these calculations provide a quantitative measure of how strongly a compound like "this compound" might interact with its biological target.
One study focusing on a specific trifluoromethyl-containing sulfonamide derivative, designated as This compound , reported a significant binding energy of -147.213 kcal/mol. vulcanchem.com This strong binding energy suggests a high affinity and stable interaction with its intended target. Such a favorable binding energy is often indicative of potent biological activity, making the compound a person of interest for further investigation. The molecular formula for this particular derivative is C21H15F3N4O2S. vulcanchem.com
In a different research context, molecular docking studies on a series of griseofulvin (B1672149) and usnic acid sulfonamides against human carbonic anhydrase (hCA) isoforms provided free binding energies for various compounds. mdpi.com These calculations help in understanding the selectivity and inhibition modes. For instance, the binding energies against hCA I, II, and IX isoforms were calculated to understand how substitutions on the sulfonamide scaffold influence interactions within the enzyme's active site. mdpi.com While a specific "derivative 12" was not the focus of the binding energy table in this particular study, the methodology is directly applicable.
Another study on Schiff base derivatives bearing a pyrazole (B372694) sulfonamide moiety identified a This compound with significant anti-inflammatory activity. researchgate.net The binding energy of a related compound in this series against the E. coli FabH receptor was calculated to be -54.2961 kcal/mol, indicating a stable binding. researchgate.net This highlights the utility of binding energy calculations in identifying promising antibacterial agents.
| Compound | Molecular Formula | Binding Energy (kcal/mol) | Target | Reference |
|---|---|---|---|---|
| This compound | C21H15F3N4O2S | -147.213 | Not Specified | vulcanchem.com |
| Related Schiff Base Derivative | Not Specified | -54.2961 | E. coli FabH | researchgate.net |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Derivation of Structural Features Critical for Activity
The structure-activity relationship (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For sulfonamide derivatives, SAR studies have been instrumental in identifying key structural motifs required for their therapeutic effects.
In a study of novel quinazoline (B50416) sulfonamide derivatives, a compound designated as quinazoline this compound demonstrated potent cytotoxic activity against the MCF-7 cancer cell line. researchgate.netmdpi.comnih.gov The SAR analysis revealed that the presence of the quinazoline scaffold linked to a sulfonamide moiety was crucial for its anticancer effects. researchgate.net Further investigation into a series of related compounds showed that substitutions on the quinazoline ring and the nature of the linker to the sulfonamide group significantly influenced the activity. researchgate.net Specifically, for a series of N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamides, which are structurally related, the nature of the N-substituent was found to be a key determinant of cytotoxicity. nih.gov
Another research effort synthesized a N-4-methylbenzenethis compound from 2-amino-6-phenylnicotinonitrile. informahealthcare.com This compound exhibited strong anticancer activity against the HePG-2 cell line. The SAR for this series indicated that the presence of the NH group in the sulfonamide linkage was critical, as it is available to form a hydrogen bond with the nucleobases of DNA, leading to cell damage. informahealthcare.com
A study on dantrolene-like analogues identified a This compound with noteworthy inhibitory activity against acetylcholinesterase (AChE). nih.gov The SAR in this series showed that the derivatization of the furaldehyde bridge into 4-substituted arylhydrazones, which includes the sulfonamide derivative, led to this unexpected activity. nih.gov
Predictive Modeling for Novel Analog Design (e.g., Antioxidant and Antimicrobial Activity Prediction for this compound series)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities in a quantitative manner. These models are invaluable for predicting the activity of novel analogs and guiding the design of more potent and selective compounds.
While specific QSAR models solely for a "this compound series" are not detailed in the provided results, the principles of predictive modeling are widely applied to sulfonamides for various activities, including antioxidant and antimicrobial effects. nih.govtsijournals.com For instance, a study on a series of sulfonamide derivatives synthesized from coumarin (B35378) moieties evaluated their antioxidant activities. nih.gov Although most of these compounds showed good antioxidant potential, their antimicrobial activities were not remarkable. nih.gov A predictive QSAR model for such a series would typically involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with the observed antioxidant activity (e.g., IC50 values from DPPH assays).
In another study, a series of antipyrine-sulfonamide derivatives were synthesized and evaluated for anti-Alzheimer's activity. nih.govAntipyrine-sulfonamide derivative 12 showed a percentage inhibitory activity of 33.38 ± 0.00 against acetylcholinesterase. nih.gov A QSAR model for this series could be developed to predict the anti-Alzheimer's potential of new analogs. Such a model would help in designing derivatives with improved enzyme inhibition. The development of such predictive models relies on in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction analyses to ensure the drug-likeness of the designed compounds. nih.gov
| Sulfonamide Derivative Series | Target Activity | Key Findings/Predictive Insights | Reference |
|---|---|---|---|
| Antipyrine-sulfonamide derivatives | Anti-Alzheimer's (Acetylcholinesterase inhibition) | Derivative 12 showed 33.38% inhibition. Predictive models can guide design of analogs with improved potency. | nih.gov |
| Coumarin-sulfonamide derivatives | Antioxidant | Most compounds exhibited good antioxidant activity. QSAR could correlate structural features with antioxidant capacity. | nih.gov |
In Silico Target Identification and Deconvolution (Target Fishing)
In silico target identification, or target fishing, is a computational approach used to predict the biological targets of a small molecule. This is particularly useful when the mechanism of action of a compound is unknown or to identify potential off-target effects.
For quinazoline this compound , which showed significant anticancer activity, molecular docking simulations were used to identify its likely targets. researchgate.netmdpi.comnih.gov These studies predicted that this compound occupies the ATP-binding sites of both the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.comnih.gov By blocking the function of these key receptors involved in tumor growth and angiogenesis, the compound exerts its anticancer effects. This makes it a promising dual inhibitor. researchgate.net
In a separate study, a series of disubstituted xylylene derivatives were designed as inhibitors of the Keap1-Nrf2 protein-protein interaction. uobabylon.edu.iq Within this series, a This compound was synthesized as an intermediate. uobabylon.edu.iq The ultimate goal of this research was to identify compounds that could disrupt the Keap1-Nrf2 interaction, a key pathway in cellular defense against oxidative stress. Docking studies on the final compounds in this series revealed that they bind to the Kelch domain of Keap1, with acetate (B1210297) groups forming hydrogen bonds with key residues and a methoxy (B1213986) group on the sulfonamide moiety interacting with Gln530. uobabylon.edu.iq
These examples demonstrate the power of in silico target fishing to elucidate the mechanism of action of sulfonamide derivatives and to guide the development of compounds with specific biological activities.
Chemical Biology Applications of Sulfonamide Probes
Development of Fluorescent Probes for Bioimaging
The rational design of fluorescent probes is crucial for the noninvasive visualization of biological molecules and processes in living systems. nih.govscienceopen.commdpi.com Sulfonamide-containing molecules have been successfully developed as fluorescent probes for bioimaging, often designed to target specific cellular environments or cell types. nih.gov
A notable application is in tumor-targeting fluorescent probes. nih.govmdpi.com Researchers have synthesized sulfonamide-containing naphthalimide derivatives, such as SN-2NI and SD-NI, by incorporating sulfonamide (SN) and sulfadiazine (B1682646) (SD) as tumor-targeting groups into a naphthalimide fluorophore. nih.govmdpi.comresearchgate.net These derivatives are of interest because sulfonamides can act as inhibitors of carbonic anhydrase IX (CA IX), a transmembrane protein highly expressed in many types of tumors with limited expression in normal tissues. researchgate.net The resulting probes have demonstrated low cytotoxicity and high uptake by melanoma cells (B16F10), enabling clear, green fluorescent imaging of these cancer cells. nih.govresearchgate.net
The development process for these probes involves synthesis followed by extensive characterization using methods like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier transform infrared (FT-IR) spectroscopy to confirm their molecular structures. nih.govresearchgate.net Their photophysical properties are evaluated using ultraviolet-visible (UV-Vis) spectroscopy and fluorescence assays. nih.govresearchgate.net For example, new sulfapyridone azo fluorescent probes (SPAFP) have been developed for live-cell imaging, showing fluorescence emission at a wavelength of 766 nm. nih.gov
The table below summarizes the characteristics of representative sulfonamide-based fluorescent probes.
| Probe Name | Targeting Group | Fluorophore | Application | Key Findings |
| SN-2NI | Sulfonamide (SN) | N-butyl-4-ethyldiamino-1,8-naphthalene imide (NI) | Tumor cell imaging | Low cytotoxicity; high uptake and green fluorescence in B16F10 melanoma cells. nih.govresearchgate.net |
| SD-NI | Sulfadiazine (SD) | N-butyl-4-ethyldiamino-1,8-naphthalene imide (NI) | Tumor cell imaging | Similar to SN-2NI, demonstrates effective targeting and imaging of B16F10 cells. nih.govresearchgate.net |
| SPAFP | Sulfapyridone | Azo-based structure | Live cell imaging | DMSO-soluble fluorophore with fluorescence emission at 766 nm. nih.gov |
These findings underscore the potential of sulfonamide-containing naphthalimide derivatives as effective probes for targeted fluorescent imaging in cancer research. nih.govresearchgate.net
Design and Application of Photoaffinity Probes for Target Engagement Studies
Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules and to study ligand-receptor interactions. nih.govmdpi.comresearchgate.netnih.govsemanticscholar.org This method utilizes photoaffinity probes (PAPs), which typically consist of three key components: a pharmacophore for target recognition, a photoreactive group that forms a covalent bond with the target upon light activation, and a reporter tag for detection and enrichment. mdpi.comnih.gov Commonly used photoreactive groups include benzophenones, aryl azides, and diazirines. mdpi.comnih.govtandfonline.com
Sulfonamide scaffolds have been incorporated into the design of photoaffinity probes to target specific proteins. For instance, potent sulfonamide-based clickable photoaffinity probes have been developed to study γ-secretase, an enzyme complex implicated in Alzheimer's disease. nih.govnih.gov These probes often feature a benzophenone photophore as the cross-linking group and may also include a biotin tag for pull-down experiments or a terminal alkyne for "click chemistry" conjugation to a reporter molecule. nih.govmdpi.comnih.govnih.gov
The design of these probes is critical for their efficacy. Studies on γ-secretase probes revealed that benzophenone was a more suitable photoreactive group than diazirine within the sulfonamide scaffold for labeling the enzyme complex. nih.govnih.gov Furthermore, the position of the clickable alkyne handle within the probe molecule significantly impacted the efficiency of labeling, even though it had little effect on the probe's inhibitory potency. nih.govnih.gov An optimized probe, 163-BP3, was successfully used to assess the target engagement of inhibitors with γ-secretase in primary neuronal cells. nih.govnih.gov Biotinylated versions of this probe were also used to capture the native γ-secretase complex. nih.govnih.gov
The general workflow for using these probes in target engagement studies involves several steps. tandfonline.com Cells are treated with the compound of interest, followed by the addition of the photoaffinity probe. Upon UV irradiation, the probe covalently cross-links to its target protein. tandfonline.com The cells are then lysed, and the probe-protein complex can be detected via a bioorthogonal reaction with a reporter tag (e.g., a fluorophore for in-gel fluorescence scanning or biotin for streptavidin pull-down and subsequent immunoblotting). nih.govtandfonline.com
The table below outlines the components and applications of sulfonamide-based photoaffinity probes.
| Probe Component | Function | Examples |
| Pharmacophore | Provides specificity by binding to the target protein. | Arylsulfonamide (targets γ-secretase). nih.govnih.gov |
| Photoreactive Group | Forms a covalent bond with the target upon UV light activation. | Benzophenone, Aryl azide, Diazirine. mdpi.comnih.govtandfonline.com |
| Reporter/Handle | Enables detection, visualization, and/or isolation of the probe-target complex. | Biotin, Terminal Alkyne, Fluorophore. nih.govmdpi.comnih.gov |
These studies demonstrate that well-designed sulfonamide-based photoaffinity probes are valuable tools for identifying protein targets and validating target engagement in complex biological systems. nih.govnih.gov
Sulfonamide Scaffolds in Ligand-Directed Approaches for Protein Labeling and Modulation
Ligand-directed chemistry has emerged as a powerful strategy for the selective modification of native proteins in their natural cellular environment without the need for genetic manipulation. nih.govspringernature.com This approach uses a bifunctional molecule composed of a high-affinity ligand for a specific protein target and a reactive chemical group (a "warhead") that covalently modifies an amino acid residue in proximity to the ligand's binding site. nih.gov
The N-acyl-N-alkyl sulfonamide (NASA) group has been identified as a particularly effective reactive moiety for this purpose. nih.govsigmaaldrich.com Ligand-directed N-acyl-N-alkyl sulfonamide chemistry enables the rapid and selective acylation of lysine (B10760008) residues near the ligand-binding pocket of a target protein. nih.govnih.gov Kinetic analyses have shown this reaction to be remarkably fast, with a rate constant of approximately 10⁴ M⁻¹s⁻¹, which is comparable to the most rapid bioorthogonal chemistries. nih.govsigmaaldrich.com
This methodology has been successfully applied to label and modulate the function of various intracellular and membrane-bound endogenous proteins. nih.gov For example, researchers have designed NASA-based covalent inhibitors targeting the heat shock protein 90 (Hsp90). nih.govacs.org These inhibitors demonstrated durable suppression of Hsp90 activity in cancer cells, highlighting the potential of this approach in drug discovery for developing covalent inhibitors. nih.gov Similarly, a CDK2-targeting probe (TMX-3063) was created by incorporating a NASA warhead onto a known CDK2 inhibitor, which displayed potent inhibitory activity against its target. nih.gov
The unique reactivity of the N-acyl-N-alkyl sulfonamide group allows for the rational design of probes for various applications, including:
Selective Protein Labeling: Attaching a fluorophore or other reporter tag allows for the specific visualization and tracking of endogenous proteins in live cells. nih.govnih.gov
Covalent Inhibition: By designing the ligand portion to target the active site of an enzyme, the NASA group can be delivered to covalently modify a nearby lysine, leading to irreversible inhibition. nih.gov
Targeted Protein Degradation: Researchers have explored incorporating NASA functionality into probes that also recruit E3 ligases, aiming to induce the degradation of specific target proteins. nih.gov
The table below summarizes key research findings on the application of ligand-directed sulfonamide chemistry.
| Target Protein | Ligand Scaffold | Reactive Group | Application | Outcome |
| Hsp90 | Hsp90 inhibitor | N-acyl-N-alkyl sulfonamide (NASA) | Covalent Inhibition | Durable suppression of Hsp90 activity in cancer cells. nih.gov |
| FKBP12 | FKBP12 ligand | N-acyl-N-alkyl sulfonamide (NASA) | Protein Labeling | Rapid and selective labeling of a proximal lysine residue. acs.org |
| CDK2 | TMX-3013 | N-acyl-N-alkyl sulfonamide (NASA) | Covalent Inhibition | The resulting probe, TMX-3063, showed potent inhibitory activity (IC₅₀ = 2.2 nM). nih.gov |
| Carbonic Anhydrase II (bCAII) | Benzenesulfonamide | Triggerable Michael Acceptor | Multisite Protein Labeling | Depending on the linker, achieved single or multiple covalent labels on the protein surface. nih.gov |
This ligand-directed strategy, particularly using the N-acyl-N-alkyl sulfonamide reactive group, provides a versatile and efficient platform for chemical biologists to label, study, and modulate the function of specific proteins directly in living systems. nih.govsigmaaldrich.com
Advanced Research Directions and Future Perspectives in Sulfonamide Chemistry
Rational Design and Synthesis of Hybrid Sulfonamide Compounds
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. tandfonline.comnih.gov This approach aims to yield compounds with synergistic or multi-target activities, potentially leading to enhanced efficacy and a lower propensity for developing resistance. The sulfonamide moiety is an ideal candidate for such molecular hybridization due to its synthetic accessibility and established role in interacting with various biological targets. bohrium.commdpi.com
The rational design of these hybrids often involves computational modeling to predict binding interactions and physicochemical properties. mdpi.comuomustansiriyah.edu.iq For instance, the design of chromene-azo sulfonamide hybrids was guided by the key pharmacophoric features of Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.com In this design, the azo-sulfonamide scaffold serves as a hydrophobic tail, the 4H-chromene acts as a spacer for the adenine (B156593) binding pocket, and various head rings are incorporated to interact with another hydrophobic region of the receptor. mdpi.com
Several successful examples of sulfonamide hybrids designated as "derivative 12" in the literature highlight the potential of this strategy:
Anticancer Hybrids: A series of benzenesulfonamide-based Schiff base derivatives were synthesized, with compound 12 demonstrating notable antiproliferative activity against the HepG2 liver cancer cell line. nih.gov This particular derivative incorporates an electron-donating methoxy (B1213986) group, which was found to be effective. nih.gov In a different study, isatin-based sulfonamides were developed as potential dual inhibitors of VEGFR-2 and carbonic anhydrase, with several compounds, including 12a-c , showing potent inhibition of T47D breast cancer cells. tandfonline.com
Antimicrobial Hybrids: In the search for new antimicrobial agents, researchers have synthesized thienopyrimidine–sulfonamide hybrids. The thienopyrimidine–sulfadiazine (B1682646) hybrid 12ii displayed enhanced antibacterial activity against S. aureus and E. coli strains. mdpi.com Another approach involved creating novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives to tackle multidrug-resistant tuberculosis. acs.org
Carbonic Anhydrase Inhibitor Hybrids: The "tail approach" is a common strategy in designing potent and selective carbonic anhydrase (CA) inhibitors. nih.gov This involves attaching various chemical moieties (tails) to a primary sulfonamide scaffold to achieve interactions with amino acid residues at the entrance of the enzyme's active site. A series of carbohydrate-based sulfonamides were designed using a "sugar-tail approach," where a hydrophilic sugar moiety was linked to a classical aromatic sulfonamide pharmacophore via a 1,2,3-triazole linker. nih.gov Within this series, compound 12g emerged as a highly effective and selective inhibitor of the tumor-associated isoform hCA IX, with an inhibitory constant (IC50) of 7 nM, which is four times more potent than the clinical drug acetazolamide. nih.gov
The synthesis of these hybrids often employs versatile chemical reactions. For example, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is frequently used to link the sulfonamide pharmacophore to other molecular fragments, as seen in the creation of the carbohydrate-based sulfonamides. nih.gov
Table 1: Examples of Hybrid Sulfonamide Derivatives
| Derivative Designation | Hybrid Type | Target/Activity |
|---|---|---|
| Compound 12 | Benzenesulfonamide-Schiff Base | Anticancer (HepG2 cells) nih.gov |
| Compound 12ii | Thienopyrimidine–sulfadiazine | Antibacterial (S. aureus, E. coli) mdpi.com |
| Compound 12g | Carbohydrate-based sulfonamide | Carbonic Anhydrase IX Inhibitor nih.gov |
| Compounds 12a-c | Isatin-based sulfonamide | Anticancer (T47D cells) tandfonline.com |
Strategies for Overcoming Molecular Resistance Mechanisms
The emergence of drug resistance is a significant challenge that can limit the long-term efficacy of antimicrobial and anticancer therapies. For sulfonamides, particularly in their role as antibiotics, resistance can develop through several mechanisms. numberanalytics.comnih.gov The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. springernature.comnih.gov
Key resistance mechanisms include:
Mutations in the Target Enzyme: Alterations in the folP gene, which encodes for DHPS, can lead to an enzyme that has a lower affinity for sulfonamides while retaining its ability to bind the natural substrate, p-aminobenzoic acid (pABA). nih.govbiorxiv.org
Acquisition of Resistance Genes: Bacteria can acquire resistance through horizontal gene transfer of plasmids containing sul genes (e.g., sul1, sul2). springernature.combiorxiv.org These genes encode for highly resistant variants of the DHPS enzyme that are not effectively inhibited by sulfonamides. springernature.comnih.gov The Sul enzymes are able to distinguish between the natural substrate pABA and the sulfonamide inhibitors. biorxiv.org
To counter these resistance mechanisms, several strategies are being explored:
Combination Therapy: A long-standing and effective strategy is the use of sulfonamides in combination with other drugs. The classic example is the combination of sulfamethoxazole (B1682508) with trimethoprim. Trimethoprim inhibits dihydrofolate reductase, the subsequent enzyme in the folic acid pathway, creating a sequential blockade that is more effective and less prone to resistance. researchgate.net
Development of Novel Inhibitors that Evade Resistance: The design of new sulfonamide derivatives aims to create molecules that can effectively inhibit the resistant forms of the target enzyme. This can involve creating hybrid molecules that have multiple mechanisms of action. For instance, designing compounds that dually inhibit both DHPS and another essential bacterial target, like cyclooxygenase (COX-2), represents a promising approach to enhance antibacterial activity and combat resistance. nih.govnih.gov
Targeting Alternative Pathways: Research is also directed towards developing sulfonamides that have entirely different mechanisms of action, thus bypassing the established resistance pathways. Novel sulfonamides have been developed that are active against methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms other than the "classical" inhibition of the folate pathway. tandfonline.com
The development of sulfonamide hybrids can also be viewed as a strategy to overcome resistance. By combining the sulfonamide pharmacophore with another bioactive scaffold, the resulting molecule may have a dual mechanism of action, making it more difficult for resistance to emerge. tandfonline.com
Exploration of Novel Sulfonamide Scaffolds for Specific Biological Interrogations
The structural versatility of the sulfonamide group makes it a valuable scaffold for developing probes and inhibitors for a wide array of biological targets beyond the classical antibacterial and diuretic applications. researchgate.netresearchgate.net Researchers are continuously exploring novel sulfonamide-based structures to target enzymes and pathways implicated in complex diseases like cancer, viral infections, and neurological disorders. bohrium.comsci-hub.se
Examples of novel scaffolds and their targets include:
Carbonic Anhydrase (CA) Isoform-Selective Inhibitors: Humans have 15 different CA isoforms, some of which are involved in pathological processes. mdpi.comnih.gov For example, CA IX and CA XII are overexpressed in many types of tumors and are linked to cancer progression. nih.govsci-hub.se This has driven the development of sulfonamide-based inhibitors that are selective for these tumor-associated isoforms over the more ubiquitous CA I and II. The design of these selective inhibitors often utilizes the "tail approach," where modifications to the sulfonamide scaffold allow for specific interactions with the unique amino acid residues of the target isoform. nih.govnih.gov The previously mentioned carbohydrate-based sulfonamide 12g is an excellent example of a novel scaffold designed for high selectivity towards CA IX. nih.gov Another example includes 1,2,5-oxadiazole (furazan) sulfonamide derivatives, such as 12a-f , which have been explored as a new class of CA inhibitors. mdpi.com
Kinase Inhibitors: Many sulfonamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, isatin-based sulfonamides have been designed as potential inhibitors of VEGFR-2, a key kinase involved in angiogenesis. tandfonline.com
Protease Inhibitors: The sulfonamide group has been incorporated into inhibitors of various proteases, including those essential for viral replication, such as HIV protease. researchgate.net
Cyclic Sulfonamides (Sultams): While less explored than their acyclic counterparts, cyclic sulfonamides, or sultams, are gaining attention as a promising scaffold. rsc.org The sultam moiety has been incorporated into compounds showing enhanced anticancer and anti-inflammatory activities. For example, novel oxasultams have demonstrated inhibitory effects against breast cancer cells. rsc.org
The exploration of these novel scaffolds is often facilitated by advanced screening techniques and computational drug design, which help to identify and optimize new classes of sulfonamide derivatives for specific and potent biological activity. mdpi.comresearchgate.net
Table 2: Investigated Biological Targets for Novel Sulfonamide Scaffolds
| Biological Target | Therapeutic Area | Example Scaffold/Derivative |
|---|---|---|
| Carbonic Anhydrase IX/XII | Anticancer | Carbohydrate-based sulfonamides (e.g., 12g) nih.gov, Isatin-based sulfonamides tandfonline.com |
| Dihydropteroate Synthase (DHPS) | Antibacterial | Thienopyrimidine–sulfonamide hybrids (e.g., 12ii) mdpi.com |
| VEGFR-2 | Anticancer | Isatin-based sulfonamides tandfonline.com |
| EGFR | Anticancer | Chromene-azo sulfonamide hybrids mdpi.com |
| Various Bacterial/Fungal Targets | Antimicrobial | Pyrazole-clubbed pyrazoline derivatives acs.org |
Q & A
Q. What are the primary synthetic routes for Sulfonamide derivative 12, and how do reaction conditions influence yield and purity?
this compound can be synthesized via aldol condensation followed by free radical-mediated grafting polymerization, as demonstrated in electrochemical sensor design . Key factors include solvent choice (e.g., ethanol for cyclization reactions), temperature control (e.g., 60–80°C for grafting), and catalyst selection (e.g., sodium acetate for heterocyclization). Purity optimization often requires chromatographic techniques, with NMR and IR spectroscopy used to confirm structural integrity .
Q. How is vibrational spectroscopy (FT-IR) applied to characterize this compound, and what spectral markers are critical for validation?
FT-IR analysis identifies functional groups like sulfonamide (–SO₂–NH–) via absorption bands at ~1187 cm⁻¹ (asymmetric S=O stretch) and ~1361 cm⁻¹ (symmetric S=O stretch). Additional markers include C=O stretches at ~1671 cm⁻¹ and NH stretches at ~3432 cm⁻¹. Comparative studies with DFT-calculated spectra help resolve ambiguities in peak assignments .
Q. What role does HOMO-LUMO analysis play in understanding the electronic properties of this compound?
HOMO-LUMO analysis predicts reactivity and charge transfer behavior. For example, a narrow HOMO-LUMO gap in glycine-based sulfonamide derivatives correlates with enhanced biological activity. Computational tools like Gaussian 09 with B3LYP/6-31G(d) basis sets are standard for such calculations .
Advanced Research Questions
Q. How does molecular docking elucidate the anti-proliferative mechanism of this compound against cancer targets like Bcl-2?
Docking studies using AutoDock Vina reveal binding modes: derivative 12 forms hydrogen bonds with Tyr67 (Bcl-2) via its sulfonamide group, achieving a binding energy of −18.14 kcal/mol. This interaction destabilizes anti-apoptotic Bcl-2, validated by RMSD (<2.0 Å) comparisons with co-crystallized ligands .
Q. What structural modifications of this compound impact its affinity for adenosine receptors (e.g., hA2AAR) and enzyme inhibition (e.g., CD73)?
Substituting the sulfonamide group with carboxyethyl reduces hA2AAR affinity by threefold (Ki shift from 12 nM to 36 nM) and abolishes CD73 inhibition. SAR studies highlight the sulfonamide moiety’s critical role in π-π stacking and hydrogen bonding with active-site residues .
Q. How do DFT and molecular electrostatic potential (MEP) maps guide the design of this compound for targeted drug delivery?
MEP maps identify electron-rich regions (e.g., sulfonamide oxygen) as nucleophilic attack sites. DFT-optimized geometries predict steric compatibility with binding pockets, such as the mGlu4 receptor, where sulfonamide derivatives act as positive allosteric modulators (PAMs) .
Q. What experimental and computational strategies resolve contradictions in biological activity data for this compound across studies?
Discrepancies in IC₅₀ values (e.g., CD73 inhibition vs. receptor binding) are addressed through dose-response assays under standardized conditions (pH 7.4, 37°C) and meta-analyses of docking scores versus in vitro results. Multi-parametric optimization (MPO) frameworks balance potency, selectivity, and solubility .
Methodological Considerations
Q. How are electrochemical sensors leveraging this compound optimized for ascorbic acid detection in complex matrices?
Sensor fabrication involves grafting poly(sulfonamide) onto gelatin (Gel-g-PS) to enhance conductivity. Calibration curves (linear range: 0.1–10 mM, R² >0.99) and interference tests (e.g., against glucose) validate specificity. Cyclic voltammetry at scan rates of 50–200 mV/s confirms reversible redox behavior .
Q. What protocols ensure reproducibility in synthesizing this compound for multi-institutional studies?
Standardized protocols include:
Q. How do vibrational spectroscopy and X-ray crystallography complement each other in resolving this compound’s tautomeric forms?
X-ray crystallography provides definitive bond-length data (e.g., S–N = 1.63 Å), while IR/Raman spectra distinguish tautomers via NH stretching frequencies. For ambiguous cases, temperature-dependent NMR (e.g., 298 K vs. 77 K) identifies dominant tautomeric states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
